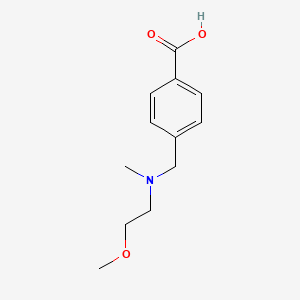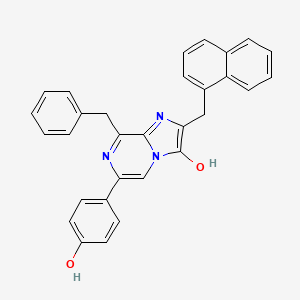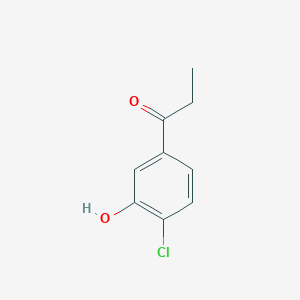
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is an organic compound characterized by the presence of a chloromethyl group and a difluorophenyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloromethylbenzoic acid and 3,4-difluoroaniline.
Amidation Reaction: The 4-chloromethylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 3,4-difluoroaniline in the presence of a base like triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
化学反应分析
Types of Reactions
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution or potassium cyanide (KCN) for cyanide substitution. These reactions typically occur under mild conditions with polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidomethyl-N-(3,4-difluorophenyl)benzamide.
科学研究应用
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 4-Chloromethyl-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Chloromethyl-N-phenylbenzamide: Lacks the difluorophenyl group, which may result in different binding properties and biological activity.
4-Bromomethyl-N-(3,4-difluorophenyl)benzamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
4-Chloromethyl-N-(2,3-difluorophenyl)benzamide: Positional isomer with fluorine atoms at different positions, affecting its chemical and biological properties.
Uniqueness
4-Chloromethyl-N-(3,4-difluorophenyl)benzamide is unique due to the specific positioning of the chloromethyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing fluorine atoms and a reactive chloromethyl group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H10ClF2NO |
|---|---|
分子量 |
281.68 g/mol |
IUPAC 名称 |
4-(chloromethyl)-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-8-9-1-3-10(4-2-9)14(19)18-11-5-6-12(16)13(17)7-11/h1-7H,8H2,(H,18,19) |
InChI 键 |
RBZHKBIBBFEJHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCl)C(=O)NC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)


